Regioisomeric Scaffold Comparison: 2-Aryl-β-Alanine vs. 3-Aryl-β-Amino Acid Propanoate
CAS 1822792-03-9 possesses a 2-aryl-β-alanine architecture (3-methoxyphenyl at C2, Boc-amino at C3 of the propanoate chain), whereas its closest molecular-formula isomer, CAS 1404109-86-9, is a 3-aryl-3-amino-propanoate (both substituents at C3). Published SAR on αvβ3 integrin antagonists demonstrates that 2-aryl β-amino acids act as potent aspartic acid replacements (Kᵢ values in the low nanomolar range for optimized analogs), while the corresponding 3-aryl series shows a distinct and often attenuated pharmacological profile that does not support aspartic acid mimicry [1]. This regioisomeric distinction determines whether the compound can serve as a viable core scaffold for specific peptidomimetic programs.
| Evidence Dimension | Scaffold regioisomerism – position of aryl and amino substituents on propanoate backbone |
|---|---|
| Target Compound Data | 2-aryl-β-alanine scaffold: 3-methoxyphenyl at C2, Boc-NH at C3 (IUPAC: N-tert-butoxycarbonyl-2-(3-methoxyphenyl)-β-alanine ethyl ester) |
| Comparator Or Baseline | CAS 1404109-86-9: 3-aryl-3-amino scaffold; both 3-methoxyphenyl and Boc-NH at C3 (ethyl 3-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate) |
| Quantified Difference | Scaffold difference produces distinct SAR profiles in integrin antagonist programs; 2-aryl series identified as aspartic acid mimetics; 3-aryl series does not support this pharmacophore role. Quantitative binding data available for elaborated analogs in the cited reference [1]. |
| Conditions | αvβ3 integrin binding assay; RGD mimetic SAR series (class-level extrapolation from elaborated 2-aryl vs. 3-aryl β-amino acid antagonists) |
Why This Matters
For procurement decisions in peptidomimetic or integrin-targeted drug discovery, selecting the 2-aryl regioisomer (CAS 1822792-03-9) rather than the 3-aryl isomer determines whether the building block maps onto a validated aspartic acid replacement pharmacophore, directly influencing the probability of generating active lead compounds.
- [1] Meissner, R. S., et al. (2002). Non-peptide αvβ3 antagonists. Part 5: Identification of potent RGD mimetics incorporating 2-aryl β-amino acids as aspartic acid replacements. Bioorganic & Medicinal Chemistry Letters, 12(20), 2947–2951. View Source
